molecular formula C19H21NOS B1613374 2-Methyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-38-9

2-Methyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1613374
CAS No.: 898781-38-9
M. Wt: 311.4 g/mol
InChI Key: ITYXTWGNQCPSFQ-UHFFFAOYSA-N
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Description

2-Methyl-2’-thiomorpholinomethyl benzophenone is a benzophenone derivative primarily used as a photoinitiator in polymer chemistry. The compound features a benzophenone group, which absorbs light in the UV-A range, and a thiomorpholine group, which acts as the reactive moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzophenone group to a benzhydrol group.

    Substitution: The thiomorpholine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2’-thiomorpholinomethyl benzophenone is widely used in scientific research due to its unique properties:

    Polymer Chemistry: As a photoinitiator, it is used in the polymerization of various monomers to form polymers.

    Biological Studies: The compound’s ability to absorb UV light makes it useful in studying light-induced biological processes.

    Medicinal Chemistry:

    Industrial Applications: Used in the production of coatings, adhesives, and other materials that require controlled polymerization.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light by the benzophenone group, leading to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, depending on the application. The thiomorpholine group enhances the compound’s reactivity and stability, making it effective in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the thiomorpholine group.

    4-Methylbenzophenone: Similar structure with a methyl group at the para position.

    2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group, providing different reactivity and applications.

Uniqueness

2-Methyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone and thiomorpholine groups. This combination allows it to absorb UV light effectively and participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYXTWGNQCPSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643800
Record name (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-38-9
Record name (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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